molecular formula C22H12O2 B14329783 Picene-1,2-dione CAS No. 103088-84-2

Picene-1,2-dione

Cat. No.: B14329783
CAS No.: 103088-84-2
M. Wt: 308.3 g/mol
InChI Key: GWEDFCSZKFHLPI-UHFFFAOYSA-N
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Description

Picene-1,2-dione is a polycyclic aromatic hydrocarbon derivative that has garnered significant attention due to its unique structural and electronic properties. It consists of five annulated phenyl rings arranged in a W-configuration, making it a valuable compound in the field of organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Picene-1,2-dione can be synthesized through a multi-step process starting from 2-hydroxy-1-naphthaldehyde. The key steps involve the formation of intermediate compounds, followed by cyclization and oxidation reactions. One efficient synthetic route involves the reaction of 2-hydroxy-1-naphthaldehyde with trifluoromethanesulfonic anhydride (Tf2O) in the presence of 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding the desired product with a high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Picene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include picene-quinones, hydroquinones, and various substituted picene derivatives, which have applications in organic electronics and materials science .

Scientific Research Applications

Picene-1,2-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of picene-1,2-dione involves its interaction with molecular targets and pathways in biological systems. It can act as an electron acceptor or donor, influencing redox reactions and cellular processes. The specific pathways and targets depend on the functional groups attached to the picene core and the nature of the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Picene-1,2-dione is unique due to its five-ring structure and the specific arrangement of its phenyl rings, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop high-performance materials for various applications .

Properties

CAS No.

103088-84-2

Molecular Formula

C22H12O2

Molecular Weight

308.3 g/mol

IUPAC Name

picene-1,2-dione

InChI

InChI=1S/C22H12O2/c23-20-12-7-14-6-9-18-17-8-5-13-3-1-2-4-15(13)16(17)10-11-19(18)21(14)22(20)24/h1-12H

InChI Key

GWEDFCSZKFHLPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C(=O)C(=O)C=C5

Origin of Product

United States

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